molecular formula C8H5BrO2 B1266435 3-Bromophthalide CAS No. 6940-49-4

3-Bromophthalide

Cat. No. B1266435
Key on ui cas rn: 6940-49-4
M. Wt: 213.03 g/mol
InChI Key: CLMSHAWYULIVFQ-UHFFFAOYSA-N
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Patent
US04444687

Procedure details

As taught by U.S. Pat. No. 3,860,579, recrystallized phthalide (50 g., 0.375 mol) and recrystallized N-bromosuccinimide (0.375 mol) were refluxed 4.5 hours in the presence of about 100 mgm α-azobutyronitrile in one liter CCl4. The mixture was cooled to about 15° C. and filtered to remove succinimide which was itself washed with about 100 ml. CCl4 and filtered. The combined CCl4 phases were concentrated in vacuo to about 150 ml. giving solid 3-bromophthalide which was collected by filtration, washed with about 50 ml. CCl4 and air-dried to yield 54 g. which weighed 50 g. after recrystallization from boiling cyclohexane, m.p. 84°-86° C. ##STR39##
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.375 mol
Type
reactant
Reaction Step Two
[Compound]
Name
α-azobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:11][CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1](=[O:2])[O:3]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Step Two
Name
Quantity
0.375 mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
α-azobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove succinimide which
WASH
Type
WASH
Details
washed with about 100 ml
FILTRATION
Type
FILTRATION
Details
CCl4 and filtered
CONCENTRATION
Type
CONCENTRATION
Details
The combined CCl4 phases were concentrated in vacuo to about 150 ml

Outcomes

Product
Name
Type
product
Smiles
BrC1OC(=O)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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